molecular formula C23H19FN4O5 B455783 N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B455783
M. Wt: 450.4g/mol
InChI Key: KIFPZKKIIYPMJH-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.

    Synthesis of the furan-2-carboxamide: This involves the reaction of furan-2-carboxylic acid with an amine to form the amide bond.

    Coupling of the nitrophenoxy group: This is typically done using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(2-fluorobenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a nitrophenoxy group

Properties

Molecular Formula

C23H19FN4O5

Molecular Weight

450.4g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H19FN4O5/c1-15-6-8-20(19(12-15)28(30)31)32-14-17-7-9-21(33-17)23(29)25-22-10-11-27(26-22)13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,26,29)

InChI Key

KIFPZKKIIYPMJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-]

Origin of Product

United States

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